The Synthesis of LAMPA (Lysergic Acid Methylpropylamide): A Technical Guide
The Synthesis of LAMPA (Lysergic Acid Methylpropylamide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Lysergic Acid Methylpropylamide (LAMPA), a structural analog of lysergic acid diethylamide (LSD). This document details the chemical properties, synthesis pathway, and analytical data for LAMPA, intended for an audience with a strong background in organic chemistry and pharmacology.
Compound Data
LAMPA, also known as N-methyl-N-propyllysergamide, is a derivative of lysergic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₃O | [1] |
| Molecular Weight | 323.43 g/mol | [1] |
| CAS Number | 40158-98-3 | [2] |
| IUPAC Name | (6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [1] |
| Canonical SMILES | CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | [1] |
| Appearance | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results |
Synthesis Pathway
The synthesis of LAMPA, like other lysergamides, begins with lysergic acid as the starting material. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced by the Claviceps purpurea fungus or through total synthesis.[3][4] The core of the LAMPA synthesis involves the formation of an amide bond between the carboxyl group of lysergic acid and N-methyl-n-propylamine. A common and effective method to achieve this is through the formation of a mixed anhydride (B1165640) intermediate to activate the carboxylic acid for nucleophilic attack by the amine.[5]
Two primary methods for the formation of the mixed anhydride have been described for the synthesis of lysergamides:
-
Trifluoroacetic Anhydride (TFAA) Method: This method involves the reaction of lysergic acid with TFAA at low temperatures to form a reactive mixed anhydride. This intermediate readily reacts with the secondary amine, N-methyl-n-propylamine, to yield LAMPA. A key advantage of this method is the suppression of racemization at the C8 position of the lysergic acid backbone.[5]
-
Isobutyl Chloroformate Method: An alternative route utilizes isobutyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine, to generate the mixed anhydride. This is followed by the addition of N-methyl-n-propylamine to form the final amide product. This method has been reported to produce high yields of the desired lysergamide.[5]
Below is a generalized experimental protocol based on the mixed anhydride methodology.
Experimental Protocols
Note: The following protocols are generalized based on established methods for the synthesis of lysergic acid amides. Specific reaction conditions may require optimization for the synthesis of LAMPA.
Materials and Reagents
-
d-Lysergic acid
-
Trifluoroacetic anhydride (TFAA) or Isobutyl chloroformate
-
N-methyl-n-propylamine
-
N-methylmorpholine (for the isobutyl chloroformate method)
-
Anhydrous acetonitrile (B52724) or dichloromethane (B109758)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Chromatography supplies (silica gel, solvents)
Synthesis via Trifluoroacetic Anhydride (TFAA) Method
-
Activation of Lysergic Acid: A solution of d-lysergic acid in anhydrous acetonitrile is cooled to a low temperature (typically below 0°C). Trifluoroacetic anhydride (approximately 2 equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The reaction is stirred for a period to ensure the complete formation of the mixed anhydride of lysergic and trifluoroacetic acids.[6]
-
Amide Formation: To the solution containing the mixed anhydride, a solution of N-methyl-n-propylamine (approximately 5 equivalents) in anhydrous acetonitrile is added. The reaction mixture is then allowed to warm to room temperature and is stirred for several hours in the dark.[6]
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) and a dilute aqueous sodium bicarbonate solution. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the d-lysergic acid N-methyl-N-propylamide (LAMPA) and its diastereomer, d-iso-lysergic acid N-methyl-N-propylamide.
Synthesis via Isobutyl Chloroformate Method
-
Mixed Anhydride Formation: d-Lysergic acid is dissolved in an anhydrous solvent like dichloromethane or THF and cooled to 0°C. N-methylmorpholine is added, followed by the dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for a sufficient time to form the mixed anhydride.
-
Amidation: N-methyl-n-propylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Purification: The work-up and purification steps are similar to the TFAA method, involving an aqueous wash, extraction, drying, and chromatographic separation to isolate LAMPA.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of LAMPA using the mixed anhydride approach.
Caption: General Synthesis Workflow for LAMPA via the Mixed Anhydride Method.
Analytical Characterization
The characterization of LAMPA and its differentiation from its isomers and other lysergamides is crucial for research and forensic purposes. Various analytical techniques are employed for this purpose.
| Analytical Technique | Observations for LAMPA |
| Gas Chromatography-Mass Spectrometry (GC-MS) | LAMPA can be separated from LSD and its isomer MIPLA (N-methyl-N-isopropyllysergamide) under specific GC conditions. The mass spectrum of LAMPA is very similar to that of LSD, requiring careful analysis of fragmentation patterns and retention times for differentiation.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | LC-MS methods can be used to separate LAMPA from other lysergamides. In-source collision-induced dissociation can help differentiate between co-eluting isomers based on distinct ion ratios.[7] |
| Infrared Spectroscopy (IR) | GC-solid phase IR spectroscopy can provide unambiguous identification and differentiation of LAMPA from its isomers based on unique absorption bands in the fingerprint region. |
Conclusion
The synthesis of LAMPA is a multi-step process that relies on the principles of amide bond formation, utilizing a mixed anhydride intermediate to activate the carboxylic acid of the lysergic acid precursor. While the general methodology is well-established for lysergamides, the specific optimization of reaction conditions is critical for achieving high yields and purity of the target compound. The analytical characterization of LAMPA requires a combination of chromatographic and spectroscopic techniques to ensure its unambiguous identification and differentiation from related compounds. This guide provides a foundational understanding for researchers and professionals working with this class of molecules.
References
- 1. Lysergic acid N-(methylpropyl)amide | C20H25N3O | CID 613620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysergic acid N-(methylpropyl)amide [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Lysergic acid N-(methylpropyl)amide [smolecule.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. connectsci.au [connectsci.au]
